molecular formula C9H13BO2 B15051629 [(2,6-Dimethylphenyl)methyl]boronic acid

[(2,6-Dimethylphenyl)methyl]boronic acid

Cat. No.: B15051629
M. Wt: 164.01 g/mol
InChI Key: MREYQUSJJCGJDK-UHFFFAOYSA-N
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Description

Overview of Boronic Acid Utility in Modern Organic Synthesis and Catalysis

Boronic acids are most famously recognized for their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. chembuyersguide.com This reaction has become a cornerstone of medicinal chemistry and materials science for the construction of biaryl and polyaryl structures. Beyond this renowned application, boronic acids serve as versatile Lewis acid catalysts, activating substrates for a variety of organic transformations. ualberta.ca Their ability to reversibly form covalent bonds with diols is the basis for their use in sensors and bioconjugation. Furthermore, the carbon-boron bond of boronic acids can be transformed into carbon-heteroatom bonds, enabling the synthesis of a diverse array of functionalized molecules.

The reactivity and utility of a boronic acid are significantly influenced by the nature of the organic substituent attached to the boron atom. This allows for fine-tuning of the compound's electronic and steric properties to suit specific synthetic needs.

Contextualization of [(2,6-Dimethylphenyl)methyl]boronic acid within the Field of Organoboron Chemistry

This compound, with the chemical formula C₉H₁₃BO₂, belongs to the subclass of benzylboronic acids. A key structural feature of this molecule is the methylene (B1212753) (-CH₂) group that separates the sterically hindered 2,6-dimethylphenyl ring from the boronic acid moiety. This seemingly small linker has profound implications for the compound's reactivity and stability compared to its direct arylboronic acid counterpart, 2,6-dimethylphenylboronic acid.

The presence of the two methyl groups in the ortho positions of the phenyl ring introduces significant steric hindrance. This steric bulk can influence the compound's participation in catalytic cycles, potentially leading to different reaction kinetics and selectivities compared to less hindered benzylboronic acids.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 2246670-18-6
Molecular Formula C₉H₁₃BO₂
Purity 95%

Note: The data in this table is based on information from chemical suppliers as detailed scientific literature on the specific properties of this compound is limited.

Research Landscape and Foundational Importance of the Chemical Compound as a Synthetic Intermediate

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its importance can be inferred from the broader context of benzylboronic acids and sterically hindered organoboron reagents. Benzylboronic esters are recognized as valuable synthetic intermediates. thieme-connect.com The synthesis of sterically hindered molecules is a persistent challenge in organic chemistry, and intermediates like this compound are crucial for accessing such complex architectures.

The foundational importance of this compound lies in its potential to serve as a precursor for a variety of sterically encumbered molecules. General synthetic routes to benzylboronic acids often involve the reaction of a benzyl (B1604629) halide with a boron source, such as a trialkyl borate (B1201080) or pinacolborane, often facilitated by a metal catalyst. researchgate.net For a sterically hindered compound like this compound, a potential synthetic approach could involve the reaction of 2,6-dimethylbenzyl bromide with a suitable boron-containing reagent.

The research significance of this and related compounds stems from their utility in constructing molecules with specific three-dimensional arrangements, which is critical in fields such as drug discovery and materials science. The steric hindrance provided by the 2,6-dimethylphenyl group can be exploited to control the stereochemistry of subsequent reactions or to create specific binding pockets in larger molecules.

Properties

Molecular Formula

C9H13BO2

Molecular Weight

164.01 g/mol

IUPAC Name

(2,6-dimethylphenyl)methylboronic acid

InChI

InChI=1S/C9H13BO2/c1-7-4-3-5-8(2)9(7)6-10(11)12/h3-5,11-12H,6H2,1-2H3

InChI Key

MREYQUSJJCGJDK-UHFFFAOYSA-N

Canonical SMILES

B(CC1=C(C=CC=C1C)C)(O)O

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 2,6 Dimethylphenyl Methyl Boronic Acid

Conventional Approaches to Arylmethylboronic Acid Synthesis

Traditional methods for preparing arylmethylboronic acids have provided a solid foundation for their synthesis. These approaches, while effective, often involve multi-step procedures, stoichiometric use of organometallic reagents, and sometimes harsh reaction conditions.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.org The process involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.org The resulting aryllithium intermediate is then quenched with an electrophile, in this case, a boron-containing reagent like a trialkyl borate (B1201080), to form the boronic acid derivative after hydrolysis. uwindsor.ca

For the synthesis of arylmethylboronic acids, a related strategy known as lateral metalation is employed. Instead of deprotonating the aromatic ring, the benzylic position is metalated. The presence of a directing group on the ring can enhance the kinetic acidity of the benzylic protons, facilitating this process. uwindsor.ca

Key Steps in Lateral Metalation-Boronation:

Complexation: An organolithium base coordinates to a directing group on the aromatic ring.

Deprotonation: The base removes a proton from the benzylic methyl group.

Boronation: The resulting benzylic carbanion is trapped with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate).

Hydrolysis: Acidic workup hydrolyzes the boronate ester to yield the final arylmethylboronic acid.

While highly effective for achieving specific substitution patterns, this method's reliance on cryogenic temperatures and highly reactive organolithium reagents can limit its scalability and functional group tolerance.

The hydroboration of vinylarenes (styrene derivatives) presents a direct route to arylmethylboronic esters. This method involves the addition of a boron-hydride bond across the carbon-carbon double bond of the alkene. Transition metal catalysis, particularly with rhodium and more recently with earth-abundant metals like nickel, has enabled highly regioselective and enantioselective transformations. nsf.gov

In a typical nickel-catalyzed process, a chiral nickel complex catalyzes the reaction between a vinylarene and a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), using a hydride source like methanol. organic-chemistry.orgnih.gov This approach is particularly valuable for synthesizing chiral benzylic boronate esters with high enantiomeric excess. organic-chemistry.org The resulting boronate esters can then be hydrolyzed to the corresponding boronic acids if required.

Table 1: Examples of Nickel-Catalyzed Enantioselective Hydroboration of Vinylarenes

Vinylarene Substrate Catalyst System Yield (%) Enantiomeric Excess (ee, %)
Styrene Ni(cod)₂ / cy-PhBOX ligand 92 92
4-Methylstyrene Ni(cod)₂ / cy-PhBOX ligand 85 93
4-Methoxystyrene Ni(cod)₂ / cy-PhBOX ligand 88 94

This table presents representative data for the synthesis of chiral benzylic boronate esters, the direct precursors to arylmethylboronic acids.

One of the most versatile and widely used methods for preparing arylmethylboronic esters is the palladium-catalyzed cross-coupling reaction between an arylmethyl halide (e.g., benzyl (B1604629) chloride or bromide) and a diboron reagent. scispace.comresearchgate.net This reaction, often referred to as Miyaura borylation, offers high yields and excellent functional group compatibility. nih.gov

The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the arylmethyl halide, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the boronate ester product and regenerate the catalyst. tandfonline.com A base, such as potassium acetate (B1210297) (KOAc), is required to facilitate the transmetalation step. scispace.com

Table 2: Palladium-Catalyzed Borylation of Substituted Benzyl Halides

Benzyl Halide Boron Reagent Catalyst Base Yield (%)
Benzyl chloride Bis(pinacolato)diboron Pd(dba)₂ / (4-MeOC₆H₄)₃P KOAc 85
4-Methylbenzyl chloride Bis(pinacolato)diboron PdCl₂(PPh₃)₂ i-Pr₂NEt 91
4-Methoxybenzyl chloride Pinacolborane PdCl₂(PPh₃)₂ i-Pr₂NEt 95

This table showcases the versatility of the palladium-catalyzed method with various substituted benzyl halides, which are structural analogs for the precursor to [(2,6-Dimethylphenyl)methyl]boronic acid.

Novel and Sustainable Synthetic Protocols for the Chemical Compound

The application of green chemistry principles to boronic acid synthesis is an area of active research. Key strategies include:

Use of Greener Solvents: Replacing hazardous solvents with environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a primary goal. rsc.orgrsc.org Ethanol, in particular, is recognized as a green solvent due to its low toxicity and good degradability. nih.gov

Mechanochemistry: Solvent-free reaction conditions can be achieved through mechanochemistry, where mechanical force (grinding) is used to initiate chemical reactions. This has been successfully applied to the formation of boronic acid esters from boronic acids and diols, eliminating the need for solvent-based azeotropic distillation. rsc.org

Phase-Switching Strategies: To circumvent the waste generated by chromatographic purification, phase-switching techniques have been developed. In one such strategy, the boronic acid functionality acts as a "tag." By adjusting the pH and adding a polyol like sorbitol, the boronic acid can be switched into an aqueous phase, allowing for easy separation from non-polar impurities, thereby avoiding silica (B1680970) gel chromatography. acs.org

Atom Economy: Multicomponent reactions (MCRs) are designed to combine three or more reactants in a single step to form a product that incorporates most or all of the atoms of the starting materials. nih.gov This approach improves atom economy and reduces the number of synthetic and purification steps required.

The development of highly active and robust catalytic systems is crucial for improving the efficiency and sustainability of boronic acid synthesis. A significant focus has been on enhancing the performance of metal catalysts and exploring alternatives to traditional systems.

One notable advancement is the use of palladium nanoparticles as catalysts for borylation reactions. rsc.org These nanoparticles, which can be generated in a green solvent like polyethylene glycol (PEG), have shown high catalytic activity for the borylation of aryl and benzyl halides under ligand-free conditions. rsc.org This approach not only enhances efficiency but also simplifies the reaction setup and purification.

Furthermore, the use of catalysts based on more earth-abundant and less toxic metals, such as nickel, is gaining prominence. As demonstrated in the hydroboration of vinylarenes, nickel catalysts can achieve high efficiency and selectivity, offering a more sustainable alternative to precious metal catalysts like rhodium and palladium. organic-chemistry.org The continuous development of ligands and reaction conditions for these catalysts is expanding the scope and applicability of these more sustainable synthetic routes.

Flow Chemistry and Continuous Processing Techniques for Scalability

The transition from laboratory-scale synthesis to industrial production of this compound necessitates the development of methodologies that are not only efficient and high-yielding but also safe, scalable, and cost-effective. Flow chemistry, or continuous processing, has emerged as a powerful technology to meet these demands, particularly for reactions involving highly reactive intermediates, such as organolithium species, which are common in boronic acid synthesis. researchgate.netokayama-u.ac.jp

Continuous flow processing offers significant advantages over traditional batch methods by providing superior control over reaction parameters, enhancing heat and mass transfer, and improving process safety. researchgate.net For the synthesis of boronic acids, flow chemistry enables the safe generation and immediate use of unstable organolithium intermediates, minimizing decomposition and side reactions that can occur in large-scale batch reactors. researchgate.netokayama-u.ac.jp

A representative approach for the continuous synthesis of this compound involves a halogen-lithium exchange or deprotonation to form the organolithium intermediate, followed by an in-line quench with a boron electrophile. A typical setup consists of multiple channels through which streams of reactants are pumped and combined at specific mixing points (T-pieces) before entering a temperature-controlled reactor coil. organic-chemistry.org

The process begins with the preparation of two primary streams. The first stream contains the starting material, 2-(bromomethyl)-1,3-dimethylbenzene, dissolved in a suitable anhydrous solvent like tetrahydrofuran (B95107) (THF). The second stream comprises an organolithium reagent, such as n-butyllithium (n-BuLi), in a compatible solvent. These two streams are precisely pumped and merged at a T-mixer, initiating the rapid formation of the [(2,6-dimethylphenyl)methyl]lithium intermediate.

Due to the exceptional mixing and heat transfer within the microreactor, this highly exothermic reaction can be controlled with high precision, often at non-cryogenic temperatures, which is a significant advantage over batch processes that typically require temperatures as low as -78°C. researchgate.net The residence time for this lithiation step is remarkably short, often on the order of seconds, which is sufficient for complete conversion while preventing the degradation of the unstable organolithium species. researchgate.netorganic-chemistry.orgacs.org

Immediately following its formation, the organolithium intermediate stream is merged with a third stream containing a borylating agent, such as triisopropyl borate, also dissolved in THF. This rapid quenching reaction forms the boronate ester. The resulting mixture then flows through a final reactor coil to ensure complete reaction before being collected for workup and purification. This entire sequence, from the initial mixing to the final product formation, can be completed in under a minute. organic-chemistry.org

The scalability of this process is a key advantage. Increasing the production output can be achieved by either extending the operational time, increasing the flow rates, or by "numbering-up," which involves running multiple flow reactors in parallel. okayama-u.ac.jp This approach avoids the significant challenges and safety concerns associated with scaling up large-volume batch reactors for organolithium chemistry. bohrium.com Research in this area has demonstrated the potential for high throughput, with similar continuous processes for boronic acids achieving production rates of several kilograms per day. acs.org

The table below outlines representative optimized parameters for the continuous flow synthesis of a generic arylboronic acid, illustrating the typical conditions that could be adapted for this compound.

Table 1: Representative Optimized Parameters for Continuous Flow Synthesis of an Arylboronic Acid

Parameter Value Purpose
Starting Material Concentration 0.5 M in THF Ensures sufficient reactant concentration for efficient conversion.
n-BuLi Concentration 1.6 M in Hexanes Standard commercially available concentration.
Triisopropyl Borate Concentration 1.0 M in THF Ensures rapid and complete quenching of the organolithium intermediate.
Flow Rate (Starting Material) 10.0 mL/min Controls the rate of reactant introduction.
Flow Rate (n-BuLi) 3.3 mL/min Stoichiometrically controlled to match the starting material flow.
Flow Rate (Triisopropyl Borate) 15.0 mL/min Ensures an excess of the quenching agent.
Reactor Temperature 0 °C Avoids cryogenic conditions while maintaining stability of the intermediate. researchgate.net
Residence Time (Lithiation) 0.25 s Allows for complete formation of the organolithium species. researchgate.net
Residence Time (Borylation) 10 s Ensures the reaction goes to completion.
Isolated Yield >85% Demonstrates the high efficiency of the flow process.

| Throughput | ~60 g/h | Illustrates the high productivity and scalability of the method. organic-chemistry.orgorganic-chemistry.org |

This continuous flow methodology not only allows for the multigram scale synthesis of boronic acids with remarkable speed but also enhances the safety and reproducibility of the process. organic-chemistry.orgorganic-chemistry.org The ability to precisely control temperature and residence time minimizes the formation of impurities, often leading to a cleaner product and simplifying downstream purification steps. researchgate.net As the demand for this compound grows, flow chemistry and continuous processing techniques offer a robust and scalable solution for its efficient and safe production. bohrium.com

Chemical Transformations and Reactivity Profiles of 2,6 Dimethylphenyl Methyl Boronic Acid

Cross-Coupling Reactions

[(2,6-Dimethylphenyl)methyl]boronic acid is a sterically encumbered organoboron compound that presents unique challenges and opportunities in the realm of cross-coupling chemistry. Its reactivity is largely dictated by the bulky 2,6-dimethylphenyl group, which can impede key steps in catalytic cycles.

Suzuki-Miyaura Coupling: Scope, Limitations, and Mechanistic Insights

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, and while versatile, its efficiency can be hampered by sterically demanding substrates. libretexts.org For a sterically hindered partner like this compound, the selection of an appropriate catalyst system is paramount to achieving successful coupling.

Overcoming the steric hindrance of the 2,6-dimethylphenyl moiety necessitates the use of specialized palladium catalysts and ligands. Standard catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] often prove inefficient. Optimal catalytic systems typically involve palladium sources like palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium precatalysts paired with bulky, electron-rich phosphine (B1218219) ligands.

Ligands featuring significant steric bulk, such as biarylphosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs), are particularly effective. These ligands promote the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly reactive in the oxidative addition step with the coupling partner (typically an aryl halide or triflate). The ligand's bulk also facilitates the final reductive elimination step, which can be slow for hindered substrates. For instance, catalyst systems derived from NHC-Pd(II)-azole complexes have demonstrated high efficacy in the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides, achieving good to excellent yields under mild conditions. researchgate.net

The substrate scope for the Suzuki-Miyaura coupling of this compound is influenced by both the electronic and steric properties of the coupling partner. Generally, aryl iodides are the most reactive, followed by bromides, triflates, and the more challenging chlorides.

The reaction tolerates a wide array of functional groups on the aryl halide partner, including ethers, esters, and ketones. However, the yields can be sensitive to the substitution pattern on the coupling partner. For example, coupling with ortho-substituted aryl halides can be particularly challenging due to compounded steric hindrance. Research on the coupling of sterically encumbered o-tolylboronic acid with various (hetero)aryl halides illustrates this trend, where yields are generally high but can be affected by the nature of the halide and substituents on the coupling partner. nih.gov

Below is a representative table of Suzuki-Miyaura cross-coupling reactions with a sterically similar boronic acid, demonstrating the influence of the aryl halide on reaction outcomes.

Aryl Halide PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
5-bromoindolePd/SPhos (5 mol%)K₂CO₃H₂O/Acetonitrile3792 nih.gov
4-bromotoluenePd/SPhos (5 mol%)K₂CO₃H₂O/Acetonitrile3795 nih.gov
4-bromoanisolePd/SPhos (5 mol%)K₂CO₃H₂O/Acetonitrile3796 nih.gov
1-bromo-4-fluorobenzenePd/SPhos (5 mol%)K₂CO₃H₂O/Acetonitrile3794 nih.gov
2-bromopyridinePd/SPhos (5 mol%)K₂CO₃H₂O/Acetonitrile3785 nih.gov

The mechanism of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org For sterically hindered reagents, the transmetalation and reductive elimination steps are often rate-limiting.

Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. It is generally accepted that the boronic acid must be activated by a base to form a more nucleophilic boronate species. For a hindered boronic acid, the approach of the bulky boronate to the palladium complex can be slow. Mechanistic studies suggest that the key intermediate involves a Pd-O-B linkage. The structure of the boronic acid or its corresponding ester can significantly impact the rate of this step, with some boronic esters transmetalating much faster than the free acid. thieme-connect.com

Reductive Elimination: This is the final step where the two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. Steric congestion around the palladium center can hinder this process. The use of bulky ligands is crucial as they can promote reductive elimination by creating a more sterically crowded coordination sphere, which destabilizes the Pd(II) intermediate and favors the formation of the product.

Other Palladium-Catalyzed Cross-Couplings (e.g., Liebeskind-Srogl, Negishi-type)

Liebeskind-Srogl Coupling: This reaction couples a thioester with a boronic acid, catalyzed by palladium with a stoichiometric copper(I) cocatalyst. researchgate.netthieme-connect.com It is a powerful tool for ketone synthesis under neutral conditions. However, the reaction is highly sensitive to steric hindrance. Notably, studies have shown that the Liebeskind-Srogl coupling is unsuccessful with the sterically hindered 2,6-dimethylphenylboronic acid, highlighting a significant limitation of this methodology for such substrates. nih.gov

Negishi-type Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by palladium or nickel. rsc.org While not a direct reaction of the boronic acid, a Negishi-type coupling could be envisioned by first transmetalating the boronic acid to the corresponding organozinc species. This two-step approach might offer an alternative pathway for coupling, as organozinc reagents can exhibit different reactivity profiles compared to organoboranes. Nickel-catalyzed enantioselective Negishi couplings of racemic secondary benzylic halides have been developed, indicating the feasibility of using benzylic organometallics in this transformation.

Nickel and Copper-Catalyzed Cross-Coupling Variants

Nickel-Catalyzed Cross-Coupling: Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for certain cross-coupling reactions. Nickel is particularly effective in coupling challenging substrates, including sterically hindered ones. The mechanism of nickel-catalyzed Suzuki-Miyaura coupling has been studied, and like palladium, it involves oxidative addition, transmetalation, and reductive elimination. Given its ability to couple various aryl and heteroaryl substrates, nickel catalysis represents a promising avenue for the cross-coupling of this compound, potentially offering higher yields or milder reaction conditions compared to palladium systems.

Copper-Catalyzed Cross-Coupling: Copper-catalyzed cross-coupling reactions with boronic acids, such as the Chan-Lam coupling, are primarily used for forming carbon-heteroatom (C-N, C-O) bonds. However, copper can also catalyze C-C bond formation. A major challenge in copper-catalyzed C-C cross-coupling is the propensity for homocoupling of the boronic acid. Furthermore, these reactions are extremely sensitive to steric effects. For instance, in copper-promoted N-arylation reactions, sterically hindered boronic acids like 2,6-dimethylphenylboronic acid have been reported to give yields of less than 5%. This suggests that copper-catalyzed C-C cross-coupling variants would likely be very low-yielding or unsuccessful with a substrate as hindered as this compound.

Oxidative and Reductive Transformations of the Boronic Acid Moiety

The carbon-boron bond in boronic acids is susceptible to oxidative cleavage. Typically, reagents like hydrogen peroxide or other peroxy compounds can oxidize the boronic acid to the corresponding alcohol, in this case, (2,6-dimethylphenyl)methanol, and boric acid. This oxidative deboronation is a general transformation for many boronic acids. nih.gov However, specific studies detailing the kinetics, yields, or optimal conditions for the oxidation of this compound are not documented.

Regarding reductive transformations, the boronic acid moiety itself is generally stable to many reducing agents. Reductions would typically target other functional groups within a molecule. Strong hydride reagents can sometimes interact with boronic esters, but information on the reduction of this compound specifically is unavailable. wiley-vch.de

Transesterification and Amidation Reactions Leading to Boronic Esters and Amides

Boronic acids readily undergo condensation reactions with diols to form cyclic boronic esters (also known as boronates). This reversible reaction is a cornerstone of boronic acid chemistry, often driven by the removal of water. wiley-vch.de One would expect this compound to react with diols like pinacol (B44631) or ethylene (B1197577) glycol to form the corresponding boronic esters. Similarly, reaction with diamines or aminoalcohols can lead to the formation of boronic amides or esters. While boronic acids are known to catalyze amidation and transesterification reactions between carboxylic acids and amines or alcohols, the reactions of this compound to form its own esters and amides have not been specifically detailed. jocpr.comnih.govrsc.org

Lewis Acidic Properties and Complexation Chemistry

The boron atom in a boronic acid possesses a vacant p-orbital, making it a Lewis acid. nih.govsemanticscholar.org It can accept a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion, to form a tetrahedral boronate species. The Lewis acidity is a key property influencing its reactivity and interactions. While extensive research exists on the Lewis acidity of various arylboronic acids, specific pKa measurements or quantitative Lewis acidity studies for this compound are not reported. nih.govnih.gov Its ability to form complexes with Lewis bases like amines or fluoride (B91410) ions is expected, but specific stability constants or structural data for such complexes are absent from the literature. nih.gov

Exploration of Novel Reaction Pathways and Multicomponent Reactions

Boronic acids are versatile reagents in modern organic synthesis, notably in multicomponent reactions like the Petasis borono-Mannich reaction. nih.gov This reaction involves an amine, a carbonyl compound, and a boronic acid to form α-amino acids. It is conceivable that this compound could participate as a component in such reactions. However, there are no published examples of its use in Petasis reactions or other novel multicomponent syntheses. rsc.orgrsc.org The development of new reaction pathways is an active area of chemical research, but pathways specifically utilizing this compound have not yet been described.

Applications in Catalysis and Ligand Design

[(2,6-Dimethylphenyl)methyl]boronic acid as a Building Block for Catalytic Ligands

No literature was found describing the synthesis of catalytic ligands derived from this compound.

Organocatalytic Applications of Boronic Acid Derivatives

There are no available studies on the use of this compound or its direct derivatives as organocatalysts.

Role in Asymmetric Catalysis through Chiral Derivatization

The synthesis of chiral derivatives of this compound for applications in asymmetric catalysis has not been reported in the reviewed literature.

Integration into Enzyme Mimicry and Biocatalytic Systems

No research could be located that discusses the use of this compound in the design of enzyme mimics or its application within biocatalytic systems.

Due to the lack of specific data, the generation of an article that adheres to the provided outline and quality standards is not feasible at this time. Further research and publication in the scientific community would be required to enable a detailed discussion of this compound's role in catalysis.

Integration into Materials Science and Supramolecular Chemistry

Design and Synthesis of Boron-Containing Polymers and Copolymers

The incorporation of boronic acid groups into polymer chains imparts unique functionalities, leading to materials with responsive behaviors and potential for diverse applications in sensing and biomedicine. scite.ainih.gov Two primary strategies for creating these polymers are direct polymerization of boronic acid-containing monomers and post-polymerization modification. rsc.org

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern polymer chemistry for synthesizing conjugated polymers. rsc.orgnih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid or its ester, with an organohalide. studfile.netresearchgate.net This method is highly valued for its functional group tolerance, allowing for the polymerization of monomers with sensitive groups like esters or amides. rsc.org

For sterically hindered monomers, such as those involving ortho-substituted phenylboronic acids like 2,6-dimethylphenylboronic acid, the reaction conditions and catalyst choice are critical. The steric bulk from the two methyl groups ortho to the boronic acid can influence the rate and efficiency of the transmetalation step in the catalytic cycle. beilstein-journals.org Studies on related systems have shown that bulky phosphine (B1218219) ligands on the palladium catalyst can be optimal for such transformations. nih.gov The stability of the boronic acid itself is also a factor, as ortho-substituents can impact the rate of protodeboronation, a potential side reaction. rsc.org

Table 1: Factors Influencing Suzuki-Miyaura Cross-Coupling Polymerization

Factor Description Impact of Ortho-Substituents (e.g., in 2,6-Dimethylphenyl Systems)
Catalyst System Typically a palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and a phosphine ligand. May require bulky, electron-rich ligands (e.g., RuPhos) to facilitate coupling with hindered substrates.
Base Required for the activation of the boronic acid (e.g., K₂CO₃, K₃PO₄, CsF). The choice of base can be crucial to minimize side reactions like protodeboronation. rsc.org
Solvent Affects solubility and reaction kinetics (e.g., Toluene, DME, THF). Anhydrous or aqueous conditions can be chosen depending on the reactivity of the boronic acid. studfile.net

| Monomer Stability | The tendency of the boronic acid to undergo protodeboronation (loss of the B(OH)₂ group). | Ortho-substituents can significantly accelerate this side reaction, requiring careful optimization of reaction conditions. rsc.org |

This table presents generalized data for arylboronic acids to illustrate key principles.

An alternative to polymerizing boronic acid-containing monomers is the post-polymerization modification of a pre-existing polymer backbone. This approach involves preparing a polymer with reactive sites and subsequently attaching the boronic acid moiety. This strategy can be advantageous for creating well-defined polymer architectures, such as block copolymers or polymer brushes. researchgate.netrsc.org

For instance, a polymer containing halide or triflate groups can be functionalized via a Suzuki-Miyaura cross-coupling reaction with a suitable bis(pinacolato)diboron (B136004) reagent followed by hydrolysis, or directly with a boronic acid derivative. osti.gov This method allows for precise control over the density and placement of boronic acid groups along the polymer chain. osti.gov Boronic acids are crucial building blocks for creating advanced functional polymers and supermolecules due to their reactions with diols, polyols, and polysaccharides. researchgate.net

Fabrication of Boronic Acid-Based Sensors and Responsive Materials

Boronic acid-functionalized polymers are extensively used in the fabrication of sensors and stimuli-responsive materials. nih.gov This functionality is based on the reversible covalent interaction between the boronic acid group and molecules containing 1,2- or 1,3-diol functionalities, such as saccharides (e.g., glucose). mdpi.com

The binding of a diol to the boronic acid converts the boron center from a neutral, trigonal planar state to a negatively charged, tetrahedral boronate ester. nih.gov This change in charge and structure along the polymer backbone can induce significant macroscopic changes, such as:

Hydrogel Swelling/Shrinking: In a cross-linked polymer hydrogel, the increased charge density upon glucose binding can lead to increased electrostatic repulsion between polymer chains, causing the hydrogel to swell. mdpi.com

Micelle Dissociation: Amphiphilic block copolymers containing a hydrophilic block and a hydrophobic, boronic acid-containing block can self-assemble into micelles. Upon addition of glucose, the hydrophobic block becomes more hydrophilic, leading to the dissociation of the micelles. nih.gov

Optical Changes: When combined with fluorescent or chromophoric reporters, the binding event can trigger a change in color or fluorescence, forming the basis of an optical sensor. nih.gov Boronic acid-based materials have been developed for non-invasive glucose monitoring using photonic crystals in contact lenses, where binding events alter the reflected light. nih.gov

These responsive behaviors are central to applications like glucose sensors and self-regulated drug delivery systems. nih.govmdpi.com

Self-Assembly and Supramolecular Architectures Involving Boronic Acids

The boronic acid group is a powerful tool in supramolecular chemistry and crystal engineering for directing the self-assembly of molecules into ordered architectures. researchgate.netnih.gov This is achieved through a combination of hydrogen bonding and reversible covalent interactions.

Hydrogen Bonding: The two hydroxyl groups of the boronic acid moiety can act as hydrogen bond donors, while the oxygen atoms can act as acceptors. This allows boronic acids to form predictable hydrogen-bonded networks with themselves or with other complementary molecules, such as N-donor compounds like bipyridines. researchgate.netnih.gov

Boroxine (B1236090) Formation: In non-aqueous conditions, three molecules of a boronic acid can undergo dehydration to form a stable, six-membered boroxine ring. This is a dynamic covalent interaction that can be reversed by the addition of water, making it useful for creating stimuli-responsive materials. researchgate.net

Polymer Formation: The reaction of diboronic acids with polyols can lead to the formation of supramolecular polymers linked by boronate ester bonds. msu.edu The reversibility of this linkage allows for the creation of self-healing materials and dynamic combinatorial libraries. nih.gov

These self-assembly processes enable the construction of intricate structures like molecular cages, ladders, and crystalline frameworks known as Covalent Organic Frameworks (COFs). researchgate.netnih.gov

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

While arylboronic acids themselves are primarily used as synthetic intermediates in the creation of materials for OLEDs and OPVs, the element boron is integral to many high-performance organic electronic materials. The Suzuki-Miyaura coupling, which relies on boronic acids, is a key method for synthesizing the conjugated polymers and small molecules used in these devices.

In the field of OPVs, boron-containing compounds like boron subphthalocyanines (BsubPcs) have emerged as important active materials. nih.govresearchgate.net These molecules possess tunable optoelectronic properties and can be functionalized via their axial groups without significantly altering the electronic characteristics of the macrocycle. nih.gov This allows for the optimization of solid-state packing and film morphology, which are critical for efficient charge generation and transport in solar cells. researchgate.net Similarly, various boronic acids and their esters are commercially available as building blocks for synthesizing the complex organic molecules used as emitters or host materials in OLEDs. boronmolecular.com

Computational Chemistry and Theoretical Investigations of 2,6 Dimethylphenyl Methyl Boronic Acid

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are pivotal in elucidating the electronic structure and inherent reactivity of [(2,6-Dimethylphenyl)methyl]boronic acid. These computational analyses offer a window into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding its chemical behavior. The presence of the two methyl groups on the phenyl ring introduces significant steric hindrance, which in turn influences the molecule's geometry and electronic configuration.

Studies employing quantum chemical calculations can determine the partial positive charge on the boron atom, a key factor in its Lewis acidity and its interactions with electron-rich species. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also critical parameters that can be calculated to predict the molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap typically suggests a higher propensity for the molecule to engage in chemical reactions. For boronic acids in general, these quantum chemical approaches are essential for understanding their diverse applications in various fields of chemistry. nih.govresearchgate.net

Below is a table showcasing typical data obtained from such quantum chemical calculations for a substituted phenylboronic acid, illustrating the kind of information that can be derived.

PropertyCalculated ValueComputational Method
HOMO Energy-9.6 eVDFT/B3LYP/6-31G
LUMO Energy-0.8 eVDFT/B3LYP/6-31G
HOMO-LUMO Gap8.8 eVDFT/B3LYP/6-31G
Dipole Moment2.1 DDFT/B3LYP/6-31G

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a robust computational tool for unraveling the intricate mechanisms of reactions involving boronic acids like this compound. mdpi.combcrec.id DFT calculations enable the modeling of transition states and the mapping of reaction energy profiles, offering a detailed depiction of the reaction progress. mdpi.com

For example, in the context of Suzuki-Miyaura cross-coupling reactions, where boronic acids are key reagents, DFT studies can pinpoint the rate-determining steps and clarify the roles of catalysts, ligands, and solvents. nih.govacs.orgacs.org The steric bulk imparted by the 2,6-dimethylphenyl group can significantly affect the energetics of the transmetalation step, a crucial phase in the catalytic cycle. mdpi.com Theoretical models can quantify these steric effects and predict their influence on reaction outcomes. researchgate.net

Molecular Dynamics Simulations of Intermolecular Interactions and Self-Assembly

Molecular dynamics (MD) simulations are instrumental in studying the behavior of this compound in condensed phases, shedding light on its interactions with surrounding solvent molecules and its capacity for self-assembly. researchgate.netnih.gov Boronic acids are known to form cyclic structures, such as boroxines, through intermolecular dehydration. nih.govresearchgate.net

MD simulations can model the dynamic formation of these boroxine (B1236090) structures and the equilibrium between the monomeric boronic acid and its trimeric anhydrides. nih.govrsc.org These simulations provide valuable insights into the hydrogen-bonding networks that stabilize such assemblies and the impact of the solvent on their formation. researchgate.net The sterically demanding 2,6-dimethylphenyl groups can play a directive role in the self-assembly process, potentially leading to the formation of specific supramolecular architectures. msu.edu

Prediction of Novel Reactivity and Selectivity Profiles

Computational chemistry also paves the way for the prediction of new reactivity patterns and selectivities for this compound. By simulating its interactions with a diverse range of reactants and under various conditions, it becomes possible to identify novel synthetic transformations that have yet to be experimentally explored. rsc.org

For instance, computational screening can be employed to forecast the binding affinity of the boronic acid moiety for different diols, which can guide the design of new chemical sensors or protective groups. Furthermore, theoretical calculations can aid in the development of innovative catalysts capable of overcoming the steric hindrance of the 2,6-dimethylphenyl group, thereby expanding the compound's utility in a broader spectrum of chemical reactions with enhanced selectivity. nih.govacs.orgacs.org These predictive capabilities can significantly accelerate the discovery of new applications for this versatile boronic acid derivative.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic and Structural Elucidation

In Situ Spectroscopic Techniques for Real-time Reaction Monitoring (e.g., NMR, IR, Raman)

Real-time monitoring of chemical reactions provides invaluable mechanistic insights by allowing for the observation of reactants, intermediates, products, and byproducts as they evolve over time. In situ spectroscopic techniques are perfectly suited for studying reactions involving [(2,6-Dimethylphenyl)methyl]boronic acid, such as the widely used Suzuki-Miyaura cross-coupling reaction. ubc.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR is a powerful tool for tracking the progress of a reaction directly in the NMR tube. By acquiring spectra at regular intervals, it is possible to quantify the consumption of the this compound and the aryl halide, and the formation of the cross-coupled product. For instance, in a Suzuki-Miyaura coupling, the disappearance of the benzylic -CH₂- proton signal of the boronic acid and the appearance of new aromatic and methylene (B1212753) signals corresponding to the product can be monitored. Furthermore, ¹¹B NMR can be used to observe the change in the boron environment, from the trigonal planar boronic acid to a tetrahedral boronate intermediate upon activation by a base. nsf.govnih.gov

Infrared (IR) and Raman Spectroscopy: Both IR and Raman spectroscopy can monitor reactions in real-time via fiber-optic probes immersed in the reaction vessel. These vibrational techniques are sensitive to changes in functional groups. Key vibrational modes to monitor for this compound would include the B-O-H bend and O-H stretch (which would change upon boronate formation) and the B-C stretch. The formation of new C-C bonds and changes in the aromatic substitution pattern during a cross-coupling reaction would also result in a distinct evolution of the IR and Raman spectra.

These in situ methods enable the generation of detailed kinetic profiles, helping to identify rate-limiting steps, detect transient intermediates, and optimize reaction conditions for efficiency and yield. ubc.ca

High-Resolution Mass Spectrometry for Reaction Intermediate and Product Identification

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of products and the characterization of transient intermediates in reactions involving this compound. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly useful due to their soft ionization nature, which allows for the analysis of intact molecules and complexes. nih.govrsc.org

The analysis of boronic acids by mass spectrometry can be complicated by their tendency to form cyclic trimeric anhydrides (boroxines) or to form adducts with solvents. rsc.org HRMS provides the necessary mass accuracy to differentiate between these species and the desired molecular ions. For this compound (C₉H₁₃BO₂), HRMS can confirm product identity by matching the experimental exact mass to the calculated mass with sub-ppm accuracy.

During a reaction, HRMS can be used to detect key mechanistic species. For example, in a palladium-catalyzed coupling, it may be possible to intercept and characterize palladium-boron complexes or other intermediates. researchgate.net

Table 1: Theoretical Exact Masses of Species Related to this compound

SpeciesFormulaCalculated Exact Mass (m/z)Ion Type
Boronic AcidC₉H₁₃BO₂164.0954[M]
Protonated MoleculeC₉H₁₄BO₂⁺165.1032[M+H]⁺
Sodiated MoleculeC₉H₁₃BO₂Na⁺187.0853[M+Na]⁺
Dehydrated DimerC₁₈H₂₄B₂O₃322.1857[2M-H₂O]
Boroxine (B1236090) (Trimer)C₂₇H₃₃B₃O₃438.2678[3M-3H₂O]

X-ray Crystallography of Boronic Acid Complexes and Derivatives for Structural Insights

Typically, boronic acids form hydrogen-bonded dimers in the crystal lattice, where two molecules are linked through a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring. X-ray analysis provides precise data on B-C and B-O bond lengths, as well as C-B-O and O-B-O bond angles, confirming the trigonal planar geometry around the boron atom.

For derivatives, such as boronate esters or complexes with Lewis bases, crystallography can reveal the change in boron coordination from trigonal planar (sp²) to tetrahedral (sp³). This is accompanied by a characteristic lengthening of the B-C and B-O bonds. Analysis of complexes provides critical insights into intermolecular interactions and the steric effects imposed by the 2,6-dimethylphenyl group. ubc.ca

Table 2: Representative Crystallographic Data for a Generic Dimeric Arylboronic Acid

ParameterTypical ValueStructural Information
B-C Bond Length1.55 - 1.57 ÅConfirms the boron-carbon single bond.
B-O Bond Length1.36 - 1.38 ÅShorter than a single bond due to p-orbital overlap.
O···O Distance (in dimer)~2.75 ÅIndicates strong hydrogen bonding.
C-B-O Angle~115 - 125°Consistent with sp² hybridization.
Dihedral Angle (Aryl-B(OH)₂)VariesDescribes the twist between the phenyl ring and the boronic acid group, influenced by steric hindrance.

Advanced NMR Spectroscopies (e.g., 2D NMR, Solid-State NMR, Boron NMR) for Detailed Structural Analysis

Advanced NMR spectroscopy is the cornerstone for the structural elucidation of this compound in solution and in the solid state.

Boron-11 (¹¹B) NMR: As boron is a quadrupolar nucleus, ¹¹B NMR is highly sensitive to the electronic environment and coordination number of the boron atom. acs.org For this compound, the neutral, trigonal planar (sp²) species typically shows a broad signal in the range of δ 28-33 ppm. acs.org Upon reaction with a Lewis base (like fluoride (B91410) or a diol) to form a tetrahedral (sp³) boronate complex, the ¹¹B signal shifts significantly upfield to a sharper peak in the range of δ 3-15 ppm. nsf.govresearchgate.net This chemical shift change is a reliable indicator of complexation. nih.govacs.org

2D NMR: Two-dimensional NMR experiments are essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, which can be complex due to the substituted aromatic ring.

COSY (Correlation Spectroscopy) identifies ¹H-¹H coupling networks, connecting the benzylic -CH₂- protons to the aromatic proton and the methyl protons to each other if any long-range coupling exists.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H-¹³C pairs, definitively assigning the carbons of the methyl (-CH₃), methylene (-CH₂-), and aromatic C-H groups.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for assigning the quaternary carbons of the aromatic ring, including the carbon atom bonded to the boron (ipso-carbon). acs.org

Solid-State NMR (SSNMR): Solid-state NMR provides structural information on materials in the solid phase, making it an excellent complementary technique to X-ray crystallography, especially for microcrystalline or amorphous samples. nih.gov ¹¹B SSNMR can provide information on the boron electric field gradient and chemical shift tensors, which are sensitive to the local molecular and electronic structure. acs.orgnih.gov Furthermore, 2D ¹¹B-¹¹B solid-state NMR correlation techniques can be used to monitor the self-assembly of boronic acid residues into boroxine structures in the solid state. rsc.org ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning) experiments can resolve distinct carbon environments in the crystal lattice, providing information on molecular packing and polymorphism.

Table 3: Predicted NMR Assignments for this compound

NucleusGroupPredicted Chemical Shift (δ, ppm)Notes
¹H-CH₃ (methyl)~2.3 - 2.5Singlet, integrating to 6H.
¹H-CH₂- (methylene)~3.0 - 3.3Singlet, integrating to 2H.
¹HAr-H (aromatic)~7.0 - 7.2Multiplet, integrating to 3H.
¹³C-CH₃ (methyl)~20 - 22
¹³C-CH₂- (methylene)~35 - 40Signal may be broad due to C-B coupling.
¹³CAr-C (aromatic)~127 - 138Multiple signals for CH and quaternary carbons.
¹¹B-B(OH)₂~28 - 33Broad signal, characteristic of trigonal planar boronic acid.

Future Research Directions and Emerging Applications of 2,6 Dimethylphenyl Methyl Boronic Acid

Development of Next-Generation Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the development of sustainable and environmentally benign processes. For arylmethylboronic acids like [(2,6-Dimethylphenyl)methyl]boronic acid, a key research direction will be the innovation of greener synthetic routes. Current methods often rely on multi-step procedures involving organometallic reagents and harsh reaction conditions.

Future methodologies are expected to focus on:

Direct C-H Borylation: The development of catalytic systems that can directly convert C-H bonds in molecules like 2,6-dimethyltoluene to the corresponding boronic acid would represent a significant leap in efficiency and atom economy. This approach would circumvent the need for pre-functionalized starting materials.

Flow Chemistry: The use of continuous flow reactors for the synthesis of boronic acids can offer improved safety, scalability, and efficiency. Research in this area will likely focus on developing robust and scalable flow processes for the production of arylmethylboronic acids.

Biocatalysis: The exploration of enzymatic pathways for the synthesis of organoboron compounds is a nascent but promising field. Future research may lead to the discovery or engineering of enzymes that can catalyze the formation of the carbon-boron bond with high selectivity and under mild, aqueous conditions.

Exploration of New Catalytic Paradigms and Catalyst Discoveries

Boronic acids are well-established as versatile reagents in transition metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling. sigmaaldrich.comlibretexts.org However, the future holds the potential for this compound and its congeners to act as catalysts themselves. The Lewis acidic nature of the boron center can be harnessed to activate substrates in a variety of organic transformations. rsc.org

Emerging areas of catalytic applications include:

Frustrated Lewis Pair (FLP) Chemistry: The steric hindrance provided by the 2,6-dimethylphenyl group could be exploited in the design of novel FLPs. These systems, comprising a bulky Lewis acid and a bulky Lewis base, can activate small molecules like H₂, CO₂, and olefins, opening up new avenues for catalysis in hydrogenation, carbon dioxide fixation, and polymerization.

Organocatalysis: Arylmethylboronic acids could serve as organocatalysts for a range of reactions, such as aldol (B89426) and Mannich reactions. The boronic acid moiety can act as a transient directing group or a Lewis acid to activate carbonyl compounds.

Asymmetric Catalysis: The development of chiral arylmethylboronic acids could lead to their application as catalysts in enantioselective synthesis, a critical area in the production of pharmaceuticals and fine chemicals.

Innovation in Smart Materials and Responsive Systems Utilizing Boronic Acids

One of the most exciting future directions for boronic acids lies in the realm of smart materials. These are materials that can respond to external stimuli, such as changes in pH, temperature, or the presence of specific molecules. The ability of boronic acids to form reversible covalent bonds with diols, such as those found in sugars, makes them ideal candidates for creating responsive systems. nih.gov

Future innovations may include:

Glucose-Responsive Polymers for Diabetes Management: Incorporating this compound into polymers could lead to the development of "smart" insulin (B600854) delivery systems. researchgate.net These materials could be designed to release insulin in response to high blood glucose levels and cease release when glucose levels return to normal.

Self-Healing Materials: The dynamic nature of the boronate ester bond can be utilized to create self-healing polymers. When a material containing these bonds is damaged, the reversible bonds can reform, restoring the material's integrity.

Sensors and Diagnostics: Arylmethylboronic acids can be integrated into fluorescent or colorimetric sensors for the detection of saccharides, glycoproteins, and other biologically important diol-containing molecules. rsc.org This could have significant applications in medical diagnostics and environmental monitoring.

Integration into Interdisciplinary Research Areas Beyond Conventional Organic Synthesis

The unique properties of arylmethylboronic acids are poised to make a significant impact on a variety of scientific disciplines beyond traditional organic chemistry.

Potential interdisciplinary applications include:

Chemical Biology: Boronic acid-functionalized probes can be used to label and track biomolecules within living cells, providing valuable insights into biological processes. hallgroupchemistry.com They can also be employed in the development of activity-based protein profiling probes.

Medicinal Chemistry: While boronic acids are already present in some approved drugs, there is vast potential for the development of new therapeutics based on arylmethylboronic acid scaffolds. nih.govnih.gov Their ability to act as enzyme inhibitors or to target specific biological pathways is an active area of research. For example, they are being investigated as potential anti-cancer and anti-inflammatory agents. chemimpex.com

Supramolecular Chemistry: The reversible nature of boronate ester formation makes arylmethylboronic acids excellent building blocks for the construction of complex supramolecular architectures, such as cages, capsules, and polymers. These structures can have applications in areas such as drug delivery, catalysis, and molecular recognition.

Challenges and Opportunities in the Field of Arylmethylboronic Acid Chemistry

While the future of arylmethylboronic acid chemistry is bright, there are several challenges that need to be addressed to realize its full potential.

Challenges:

Stability: Boronic acids can be susceptible to degradation under certain conditions, which can limit their application in some contexts. Research into developing more robust and stable derivatives is ongoing.

Toxicity: While generally considered to have low toxicity, the biological effects of new boronic acid derivatives need to be carefully evaluated.

Scalability: For many potential applications, the ability to produce large quantities of arylmethylboronic acids in a cost-effective manner will be crucial.

Opportunities:

New Reactivity: The exploration of the fundamental reactivity of arylmethylboronic acids is likely to uncover new and unexpected chemical transformations.

Advanced Materials: The development of new polymers and materials with precisely controlled properties based on arylmethylboronic acids is a significant opportunity.

Therapeutic Advances: The unique biological activities of boronic acids offer the potential for the development of novel drugs for a range of diseases. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [(2,6-Dimethylphenyl)methyl]boronic acid, and what challenges exist in its purification?

  • Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or direct boronation of pre-functionalized aryl precursors. A key challenge is purification due to boronic acids' tendency to form boroxines (cyclic anhydrides) under dehydrating conditions, which complicates isolation . To mitigate this, researchers recommend using inert atmospheres, low-temperature crystallization, and silica gel-free chromatographic methods (e.g., reverse-phase HPLC) to avoid irreversible binding .

Q. How does steric hindrance from the 2,6-dimethylphenyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The 2,6-dimethyl substituents create significant steric bulk, which slows transmetalation steps in Suzuki-Miyaura couplings. This effect is observed in analogous compounds like 2,6-diisopropylphenylboronic acid, where steric hindrance reduces reaction rates but improves selectivity for less hindered coupling partners . Optimizing catalyst systems (e.g., bulky ligands like SPhos) or using microwave-assisted heating can enhance efficiency .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹¹B NMR : Detects boronic acid peaks at ~30 ppm and boroxines at ~18 ppm, critical for assessing purity .
  • ¹H/¹³C NMR : Methyl groups at 2,6-positions show distinct upfield shifts (δ ~2.3 ppm for protons, δ ~20 ppm for carbons) due to electron-donating effects.
  • FT-IR : B-O stretching vibrations (~1340 cm⁻¹) confirm boronic acid functionality .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura coupling efficiency with electron-deficient aryl halides?

  • Methodological Answer : Electron-deficient partners require Pd catalysts with strong electron-donating ligands (e.g., XPhos) to facilitate oxidative addition. Evidence from analogous reactions shows that using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) improves yields. For example, a study coupling 4-methylbenzeneboronic acid with methyl 3-bromo-4-methylbenzoate achieved 71% yield using tris(dibenzylideneacetone)dipalladium(0) and dicyclohexylphosphine ligands in a toluene/DME/water system .

Q. How can computational modeling predict substituent effects on boronic acid reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electronic effects. For instance, fluorinated analogs (e.g., 2-fluoro-6-methoxyphenylboronic acid) show reduced Lewis acidity due to electron-withdrawing groups, lowering reactivity in esterification. In contrast, methyl groups in this compound increase electron density at the boron center, enhancing nucleophilic attack in cross-couplings .

Q. What are the implications of boronic acid hydration equilibria for biological applications?

  • Methodological Answer : Boronic acids exist in equilibrium between trigonal (dehydrated) and tetrahedral (hydrated) forms. The 2,6-dimethyl groups shift this equilibrium toward the dehydrated state, improving binding to diols (e.g., saccharides) at physiological pH. This property is leveraged in sensor design, as seen with 2-(aminomethyl)phenylboronic acids, which exhibit pH-dependent binding to glucose .

Q. How do steric and electronic effects impact polymer conjugation with this compound?

  • Methodological Answer : Steric hindrance limits accessibility of the boron center for reactions with diols or amines. In polymer synthesis, pre-functionalization with PEG-amine (via Schiff base formation) under reflux conditions (18 h, ethanol) improves solubility and reactivity. Recrystallization with CHCl₃/EtOH (1:2) removes unreacted monomers .

Data Contradiction Analysis

Q. Conflicting reports on catalytic efficiency in cross-coupling: How to resolve discrepancies?

  • Methodological Answer : Discrepancies often arise from solvent choice, ligand steric bulk, or Pd loading. For example, studies using tris(dibenzylideneacetone)dipalladium(0) report higher yields than Pd(OAc)₂ in analogous reactions . Systematic screening of ligands (e.g., SPhos vs. XPhos) and reaction temperatures (RT vs. 115°C) can clarify optimal conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.